3-Isomangostin

描述

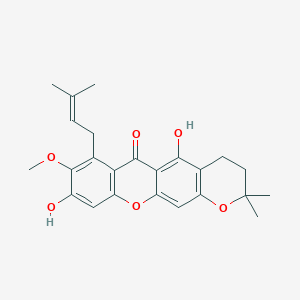

3-异芒果苷: 是一种天然存在的黄酮类衍生物,存在于山竹果(Garcinia mangostana)的外果皮中。 它以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性 。 该化合物的分子式为C24H26O6,分子量为410.46 g/mol .

准备方法

合成路线和反应条件: 3-异芒果苷可以通过各种有机合成方法合成。一种常见的方法涉及使用3-吲哚酮和β-二苯乙胺等起始原料。合成通常涉及一系列反应,包括缩合、环化和氧化[2][2]。

工业生产方法: 3-异芒果苷的工业生产通常涉及从山竹果的外果皮中提取。提取过程包括使用乙醇、甲醇或氯仿等有机溶剂进行溶剂提取,然后通过色谱技术进行纯化[2][2]。

化学反应分析

反应类型: 3-异芒果苷会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变分子中存在的官能团。

取代: 取代反应可以在分子中引入新的官能团.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用卤素和烷基化试剂等试剂.

科学研究应用

Anticancer Properties

Research indicates that xanthones, including 3-isomangostin, exhibit significant anticancer activity through various mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process. In vitro studies suggest that it can inhibit tumor cell proliferation and promote cell death in leukemia and other cancer cell lines .

- Inhibition of Signaling Pathways : The compound affects critical signaling pathways involved in cancer progression, such as NF-κB and MAPK pathways. These pathways are often upregulated in cancer cells, leading to increased survival and proliferation .

- Synergistic Effects : When combined with other compounds like α-mangostin, this compound may enhance anticancer effects. Studies suggest that these compounds can work synergistically to inhibit tumor growth more effectively than when used alone .

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory properties:

- Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases. This effect can be beneficial in treating conditions like arthritis and other inflammatory disorders .

- Histamine Release Suppression : The compound also suppresses histamine release from mast cells, indicating potential applications in allergic reactions and asthma management .

Antidiabetic Potential

Recent studies have highlighted the potential of this compound as an antidiabetic agent:

- Molecular Docking Studies : In silico analyses have shown that this compound exhibits strong binding affinity to enzymes involved in glucose metabolism, suggesting its potential as a natural alternative to synthetic antidiabetic medications like acarbose .

- Reduction of Blood Glucose Levels : Experimental models indicate that this compound can lower blood glucose levels and improve insulin sensitivity, making it a candidate for further development in diabetes management .

Other Therapeutic Applications

Beyond cancer and inflammation, this compound has potential applications in several other areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, which could be useful in developing new antimicrobial agents .

- Neuroprotective Effects : Research indicates that xanthones from mangosteen may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention .

Case Studies and Research Findings

作用机制

3-异芒果苷通过多种机制发挥作用:

相似化合物的比较

类似化合物

α-芒果苷: 另一种存在于山竹果中具有类似生物活性的黄酮类衍生物。

β-芒果苷: 一种与之结构相关的化合物,具有抗氧化和抗癌特性。

藤黄素E: 一种具有强大抗癌活性的黄酮类化合物.

独特性: :3-异芒果苷的独特之处在于它选择性地抑制乙酰胆碱酯酶和醛糖还原酶等酶,以及它具有多种生物活性,包括抗疟疾和抗癌作用 .

生物活性

3-Isomangostin, a xanthone derived from the mangosteen fruit (Garcinia mangostana), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its biological activity. The compound's molecular formula is C₁₃H₁₄O₆, and its structure allows for interactions with various biological targets.

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In vitro studies indicate that it inhibits the release of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, one study found that this compound reduced the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Anti-Inflammatory Effects of this compound

| Cell Type | Treatment Concentration | Outcome | Reference |

|---|---|---|---|

| Macrophages (RAW 264.7) | 10 µM | Reduced COX-2 expression | |

| Human synoviocytes | 5 µM | Decreased IL-6 and TNF-α levels |

2. Anti-Cancer Activity

Research has shown that this compound exhibits potent anti-cancer effects across various cancer cell lines. It induces apoptosis and inhibits cell proliferation by modulating key signaling pathways such as NF-κB and MAPK.

Case Study: Breast Cancer

In a study involving murine mammary adenocarcinoma cells (BJMC3879), treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .

Table 2: Anti-Cancer Effects of this compound

3. Anti-Diabetic Activity

This compound has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Its IC50 value for aldose reductase inhibition is reported to be approximately 3.48 µM . Additionally, it enhances insulin sensitivity and modulates glucose metabolism.

Table 3: Inhibitory Effects on Aldose Reductase

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB reduces inflammation and cancer cell survival.

- MAPK Pathway : Modulation of this pathway affects cell proliferation and apoptosis.

- Oxidative Stress : The compound reduces reactive oxygen species (ROS), contributing to its protective effects against cellular damage.

Safety and Toxicology

Studies have indicated that this compound is generally safe with no significant toxicity observed in animal models when administered at therapeutic doses . Long-term consumption of mangosteen products containing this compound has not shown adverse effects in humans, supporting its potential use in dietary supplements.

常见问题

Basic Research Questions

Q. What validated methodologies are recommended for isolating and purifying 3-Isomangostin from natural sources like Garcinia mangostana?

Bioassay-guided fractionation using chloroform-soluble extracts followed by chromatographic techniques (e.g., HPLC, column chromatography) is commonly employed. Structural confirmation via spectroscopic analysis (NMR, MS) ensures purity (>98%) and correct identification .

Q. What are the primary molecular targets of this compound, and how are these interactions validated experimentally?

Key targets include MutT homologue 1 (MTH1; IC50 = 52 nM) and human aldose reductase (IC50 = 3.48 µM). Validation methods include enzyme inhibition assays (e.g., fluorometric MTH1 assays) and cellular models (e.g., HT-29 colon cancer cells) to confirm target engagement .

Q. How is the structural stability of this compound ensured during storage for long-term studies?

The compound should be stored as a lyophilized powder at -25°C to -15°C (3-year stability) or dissolved in DMSO at -85°C to -65°C (2-year stability). Purity checks via HPLC before experimental use are critical to avoid degradation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability) across different studies on this compound?

Variability may arise from differences in assay conditions (e.g., pH, co-factors) or cell line specificity. Rigorous replication using standardized protocols (e.g., uniform MTH1 assay buffers) and cross-validation with orthogonal methods (e.g., siRNA knockdown of MTH1) are recommended .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics and bioavailability in preclinical models?

Use in vivo models (e.g., rodents) with LC-MS/MS quantification of plasma/tissue concentrations. Assess parameters like Cmax, Tmax, and half-life. Lipinski’s Rule compliance (molecular weight = 410.46, LogP ~3.5) predicts moderate oral bioavailability, but solubility limitations may require formulation optimization .

Q. How does this compound’s selectivity for MTH1 compare to structurally similar xanthones (e.g., α-mangostin), and what computational tools can predict off-target effects?

Comparative enzyme profiling (e.g., MTH1 vs. other DNA repair enzymes) and molecular docking studies (e.g., AutoDock Vina) can elucidate selectivity. α-Mangostin (CAS 6147-11-1) shows distinct target profiles, emphasizing the need for isoform-specific assays .

Q. What strategies mitigate cytotoxicity in non-cancerous cells when testing this compound’s anticancer potential?

Dose-response studies in primary cell lines (e.g., human fibroblasts) and combination therapies with selective inhibitors (e.g., MTH1-specific siRNA) can enhance cancer cell specificity. Monitoring apoptosis markers (e.g., caspase-3 activation) ensures differential toxicity .

Q. Methodological Notes

- Data Interpretation : Cross-reference IC50 values with positive controls (e.g., TH287 for MTH1) to contextualize potency .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals .

- Reproducibility : Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials to facilitate replication .

属性

IUPAC Name |

5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCDBAVVDILRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(CC4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317245 | |

| Record name | 3-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-46-8 | |

| Record name | 3-Isomangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19275-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isomangostin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RCN2CT95D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 160 °C | |

| Record name | 3-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。